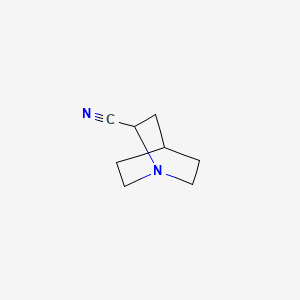
2-Cyanoquinuclidine
Overview
Description
2-Cyanoquinuclidine (2-CNQ) is a heterocyclic compound containing nitrogen, carbon, and hydrogen atoms. It is a derivative of quinuclidine and is classified as a quinuclidine derivative. 2-CNQ has been studied extensively due to its potential applications in pharmaceuticals, agriculture, and other applications.
Scientific Research Applications
Regioselective and Asymmetric Synthesis
Regioselective and Asymmetric Diels-Alder Reaction
Cationic oxazaborolidine, a derivative related to 2-Cyanoquinuclidine's chemical family, facilitates Diels-Alder adducts in a regioselective and enantioselective manner, producing compounds with high yields and excellent enantioselectivities. This methodology is crucial for constructing complex molecules with precise stereochemistry, highlighting the potential of 2-Cyanoquinuclidine derivatives in synthetic organic chemistry (Payette & Yamamoto, 2007).
Antiviral Research
Although not directly related to 2-Cyanoquinuclidine, research on related compounds provides insights into potential therapeutic applications. For example, studies on Hydroxychloroquine, which shares a mechanism of action with Chloroquine, suggest the importance of exploring related compounds for antiviral properties. This implies the need to investigate compounds like 2-Cyanoquinuclidine for similar activities (Yao et al., 2020).
Enzyme Inhibition for Diabetes Treatment
Cyanopyrrolidines as DPP-IV Inhibitors
Cyanopyrrolidines, chemically related to 2-Cyanoquinuclidine, have been identified as potent inhibitors of the enzyme dipeptidyl peptidase IV (DPP-IV), which is a target for the treatment of type 2 diabetes. This class of compounds, including notable drugs like vildagliptin and saxagliptin, showcases the therapeutic potential of 2-Cyanoquinuclidine analogues in the management of diabetes (Peters, 2007).
Immunostimulatory Activity
Activation of Toll-like Receptor 7 by Guanine Analogues
Compounds like 2-Cyanoquinuclidine may have implications in immunostimulation. Analogues of guanine, which are structurally related, have been shown to activate Toll-like receptor 7 (TLR7), inducing various immune responses. This suggests potential research avenues for 2-Cyanoquinuclidine and its derivatives in immunotherapy or as vaccine adjuvants (Lee et al., 2003).
Inhibition of Human Cathepsins
Novel Inhibitors of Cathepsins K and L
Research on 1-cyanopyrrolidinyl derivatives, closely related to 2-Cyanoquinuclidine, has identified them as potent and reversible inhibitors of cathepsins K and L. These enzymes are involved in bone resorption and collagen degradation, making such inhibitors valuable for treating conditions like osteoporosis and certain cancers (Falgueyret et al., 2001).
properties
IUPAC Name |
1-azabicyclo[2.2.2]octane-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-6-8-5-7-1-3-10(8)4-2-7/h7-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOYWQFJJHBAAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CC2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902748 | |
| Record name | NoName_3300 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10902748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanoquinuclidine | |
CAS RN |
90196-91-1 | |
| Record name | 1-azabicyclo(2.2.2)-octane, 2-cyano- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090196911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine](/img/structure/B1580595.png)
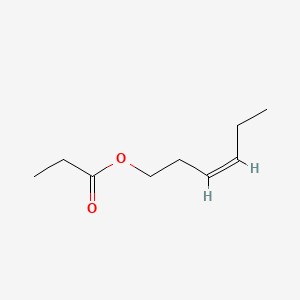
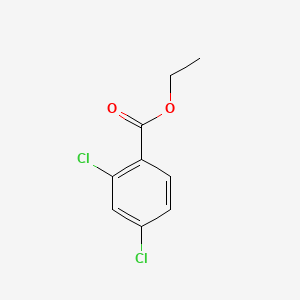

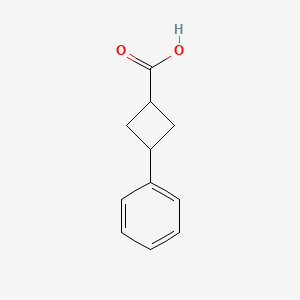

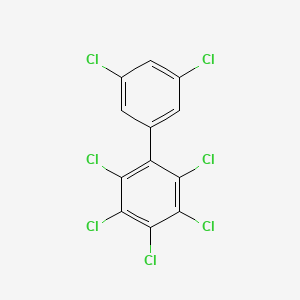
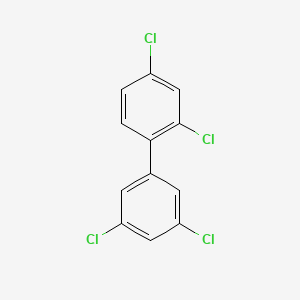



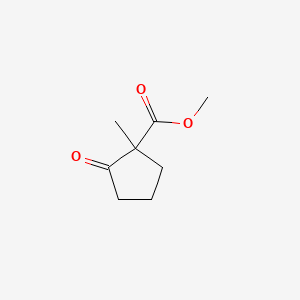
![6'-(diethylamino)-2'-(phenylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B1580614.png)
